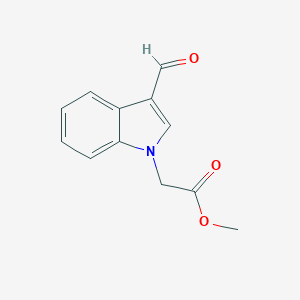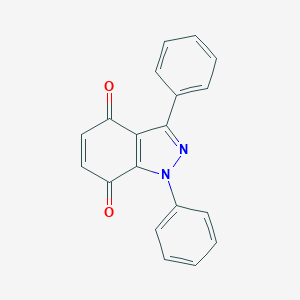
1H-Indazole-4,7-dione, 1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-4,7-dione, 1,3-diphenyl- is a chemical compound that belongs to the indazole family. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 1H-Indazole-4,7-dione, 1,3-diphenyl- is not fully understood. However, it has been reported to act through various pathways such as inhibition of enzymes, modulation of protein expression, and interaction with cellular receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to modulate the expression of various proteins involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
1H-Indazole-4,7-dione, 1,3-diphenyl- has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and viral pathogens, and reduce inflammation in animal models. It has also been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Indazole-4,7-dione, 1,3-diphenyl- in lab experiments is its broad spectrum of biological activities. This makes it a valuable tool for studying various biological processes and pathways. However, one of the limitations of using 1H-Indazole-4,7-dione, 1,3-diphenyl- is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1H-Indazole-4,7-dione, 1,3-diphenyl-. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of more specific targets and mechanisms of action. Additionally, the evaluation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, is an important future direction. Finally, the development of more selective and less toxic analogs of 1H-Indazole-4,7-dione, 1,3-diphenyl- may also be an important future direction.
Synthesemethoden
The synthesis of 1H-Indazole-4,7-dione, 1,3-diphenyl- can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 1,2-phenylenediamine and phthalic anhydride in the presence of a suitable catalyst such as sulfuric acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1H-Indazole-4,7-dione, 1,3-diphenyl- has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit a broad spectrum of biological activities such as anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
CAS-Nummer |
132782-93-5 |
|---|---|
Produktname |
1H-Indazole-4,7-dione, 1,3-diphenyl- |
Molekularformel |
C19H12N2O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1,3-diphenylindazole-4,7-dione |
InChI |
InChI=1S/C19H12N2O2/c22-15-11-12-16(23)19-17(15)18(13-7-3-1-4-8-13)20-21(19)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
FKXUWTPIPBYJGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)


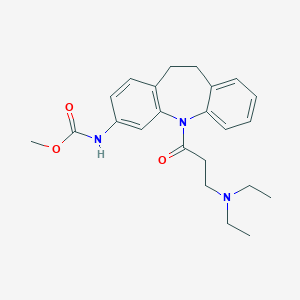



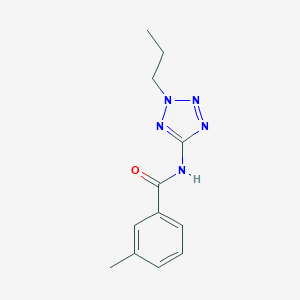
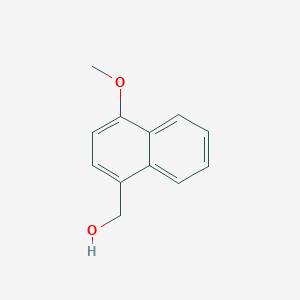
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
